molecular formula C14H17NO4 B12305675 rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate

rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate

Cat. No.: B12305675
M. Wt: 263.29 g/mol
InChI Key: KOYOMKNELOWOSO-FRRDWIJNSA-N
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Description

rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate typically involves multi-step organic reactions. One common method involves the cycloaddition of azomethine ylides with alkenes, followed by functional group modifications to introduce the hydroxy and carboxylate groups .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylate group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound can be used in the synthesis of polymers and other materials with specialized properties .

Mechanism of Action

The mechanism by which rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • rac-(1R,7S)-8-((4-Nitrophenyl)sulfonyl)-3,5-dioxa-8-azabicyclo[5.1.0]octane
  • rac-(1R,3s,5S)-3-(3-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
  • rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane

Uniqueness: rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

benzyl (1S,6R,7R)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate

InChI

InChI=1S/C14H17NO4/c16-11-6-7-15(8-12-13(11)19-12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m1/s1

InChI Key

KOYOMKNELOWOSO-FRRDWIJNSA-N

Isomeric SMILES

C1CN(C[C@H]2[C@@H]([C@@H]1O)O2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC2C(C1O)O2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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